1-(3,4-Dimethylcyclohexyl)-3-[2-(2-hydroxyphenyl)ethyl]urea
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Overview
Description
1-(3,4-Dimethylcyclohexyl)-3-[2-(2-hydroxyphenyl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylcyclohexyl)-3-[2-(2-hydroxyphenyl)ethyl]urea typically involves the reaction of 3,4-dimethylcyclohexylamine with 2-(2-hydroxyphenyl)ethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylcyclohexyl)-3-[2-(2-hydroxyphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylcyclohexyl)-3-[2-(2-hydroxyphenyl)ethyl]urea would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired biological effect. The pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethylcyclohexyl)-3-[2-(2-hydroxyphenyl)ethyl]carbamate
- 1-(3,4-Dimethylcyclohexyl)-3-[2-(2-hydroxyphenyl)ethyl]thiourea
Comparison
Compared to similar compounds, 1-(3,4-Dimethylcyclohexyl)-3-[2-(2-hydroxyphenyl)ethyl]urea may exhibit unique properties such as:
- Higher stability : Due to the presence of the urea moiety.
- Different reactivity : Influenced by the specific functional groups present.
- Distinct biological activity : Depending on its interaction with molecular targets.
This general structure should provide a good starting point for your article. For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
1-(3,4-dimethylcyclohexyl)-3-[2-(2-hydroxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-12-7-8-15(11-13(12)2)19-17(21)18-10-9-14-5-3-4-6-16(14)20/h3-6,12-13,15,20H,7-11H2,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJIRJZTOBAXKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1C)NC(=O)NCCC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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